![molecular formula C21H20Cl3N3 B3013671 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321848-35-5](/img/structure/B3013671.png)

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

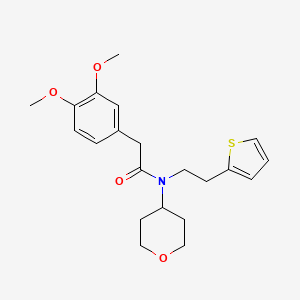

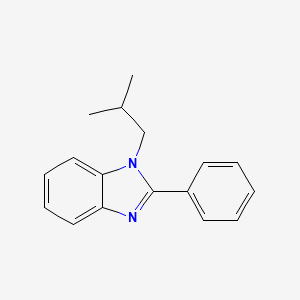

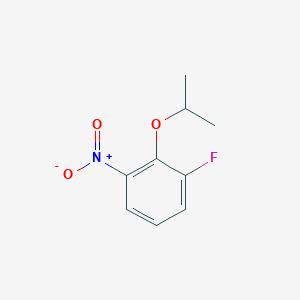

The compound 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a synthetic molecule that appears to be structurally related to various pyrazole and piperidine derivatives. These derivatives are often explored for their potential biological activities, such as their affinity for cannabinoid receptors, which are of interest in the development of therapeutic agents .

Synthesis Analysis

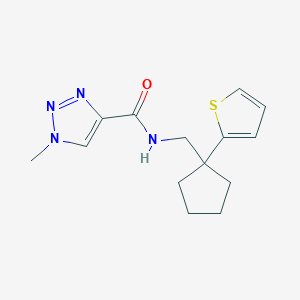

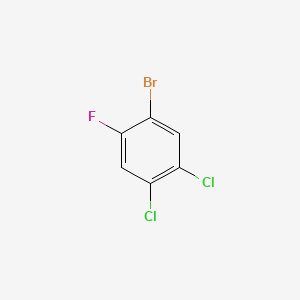

The synthesis of related compounds typically involves multi-step procedures that may include nucleophilic aromatic substitution, condensation, cyclization, and other chemical transformations. For instance, the synthesis of analogues with cannabinoid receptor affinity involves the condensation of different starting materials, such as carboxamides and cyclohexylamine . Another example is the three-step synthesis of a pyrazole-piperidine intermediate for Crizotinib, which includes nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-step synthesis approach has been reported for the creation of spiro-pyrazolo-pyran derivatives using a three-component condensation .

Molecular Structure Analysis

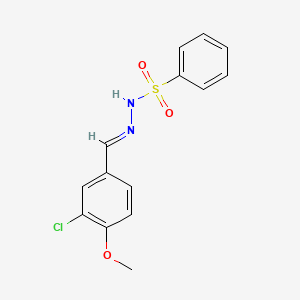

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of a chlorobenzenesulfonyl-piperidin-4-yl-diphenyl-methanol derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of a chlorophenyl-pyrazole derivative was elucidated, providing insights into the molecular conformation and crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole and piperidine derivatives are often optimized for better yields and scalability. For instance, the iodination step in the synthesis of a pyrazole-piperidine intermediate required optimization for successful scale-up . The electrochemical synthesis of spiro-pyrazolo-pyran derivatives is highlighted for its milder conditions and higher yields compared to chemical base-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the presence of a piperidine ring can influence the compound's basicity and conformational stability . The crystal packing and hydrogen bonding patterns observed in the structures of pyrazole derivatives can affect their solubility and melting points . Additionally, the presence of electron-donating or withdrawing groups can significantly alter the electronic properties and reactivity of the compounds .

Applications De Recherche Scientifique

Molecular Interaction and Pharmacophore Models

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been studied for its interaction with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor, and its molecular interaction has been analyzed using the AM1 molecular orbital method. This study led to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of cannabinoid receptor interactions (Shim et al., 2002).

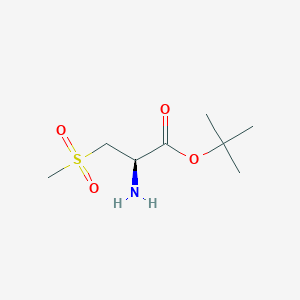

Synthesis and Pharmacological Testing

Facile synthesis methods have been developed for derivatives of this compound, with investigations into the effects of structural changes on CB1 receptor antagonism. This includes the study of the replacement of the -CO group by the -SO2 group in the compound, highlighting its chemical versatility (Srivastava et al., 2008).

Structure-Activity Relationships

Research has also delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has significant implications for developing more selective and potent cannabinoid ligands, with potential therapeutic applications (Lan et al., 1999).

Potential for Imaging Studies

The compound has been explored for its potential in imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), for CB1 receptors in the brain. This is crucial for advancing our understanding of the role of cannabinoids in various physiological and pathological processes (Kumar et al., 2004).

Metabolism Studies

Understanding the metabolism of diarylpyrazoles, including this compound, has been another area of focus. Studies on how these compounds are metabolized can provide insights into their pharmacokinetics and potential therapeutic uses (Zhang et al., 2005).

Therapeutic Potential

There's ongoing research into the therapeutic potential of this compound and its derivatives. Studies include the exploration of its use in treating conditions such as memory disorders, given its role as a cannabinoid CB1 receptor antagonist (Wolff & Leander, 2003).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other pyrazoline derivatives, it may interact with its targets in a similar manner .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been found to possess various biological activities, suggesting a potential for diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNALRAMTSQXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)